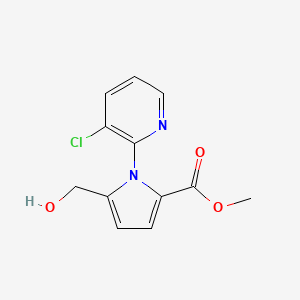
methyl 1-(3-chloropyridin-2-yl)-5-(hydroxymethyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(3-chloropyridin-2-yl)-5-(hydroxymethyl)-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C12H11ClN2O3 and its molecular weight is 266.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 1-(3-chloropyridin-2-yl)-5-(hydroxymethyl)-1H-pyrrole-2-carboxylate (CAS No. 1240526-35-5) is a pyrrole derivative that has garnered attention for its potential biological activities. This compound features a chloropyridinyl substituent and a hydroxymethyl group, which may influence its interaction with biological targets, making it a candidate for further pharmacological studies.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C12H11ClN2O3 |
| Molar Mass | 266.68 g/mol |
| CAS Number | 1240526-35-5 |
| Density | 1.5 g/cm³ at 20°C |
| Boiling Point | Not available |
The biological activity of this compound is likely mediated through various mechanisms, including enzyme inhibition and receptor modulation. The presence of the chloropyridinyl group may enhance binding affinity to specific biological targets, while the hydroxymethyl group can facilitate hydrogen bonding interactions, potentially influencing the compound's pharmacodynamics.
Biological Activity
Recent studies have highlighted several aspects of the biological activity of this compound:
Antimicrobial Activity
Research indicates that pyrrole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains, including drug-resistant pathogens. A study found that certain pyrrole derivatives had minimum inhibitory concentrations (MIC) below 0.016 μg/mL against Mycobacterium tuberculosis, suggesting strong antibacterial potential .
Anticancer Properties
Pyrrole derivatives have also been investigated for their anticancer activities. The structural features of this compound may allow it to interfere with cancer cell proliferation. Compounds with similar scaffolds have demonstrated cytotoxic effects on cancer cell lines, indicating a need for further exploration of this compound in cancer research.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of pyrrole-based compounds:
- Tuberculosis Inhibition : A study demonstrated that pyrrole derivatives designed based on the crystal structure of MmpL3 exhibited potent anti-TB activity with low cytotoxicity. The specific interactions between these compounds and mycobacterial enzymes were elucidated through structure–activity relationship (SAR) studies .
- Antimicrobial Efficacy : Another research highlighted the effectiveness of pyrrole derivatives against resistant bacterial strains, emphasizing their potential as lead compounds in drug development .
- Mechanistic Insights : Investigations into the mechanism of action revealed that certain modifications in the pyrrole structure significantly influenced their biological activity, suggesting that this compound could be optimized for enhanced efficacy .
Propiedades
IUPAC Name |
methyl 1-(3-chloropyridin-2-yl)-5-(hydroxymethyl)pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3/c1-18-12(17)10-5-4-8(7-16)15(10)11-9(13)3-2-6-14-11/h2-6,16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCUDPJDYTCVSTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(N1C2=C(C=CC=N2)Cl)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














